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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207 Get Quote

Introduction
1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. Its rigid piperidone core and electronically distinct

nitrophenyl substituent make it a versatile scaffold for the synthesis of novel therapeutic agents.

[1] The piperidin-4-one moiety is a known pharmacophore, exhibiting a range of biological

activities. A thorough understanding of the spectroscopic properties of this molecule is

paramount for its unambiguous identification, purity assessment, and the structural elucidation

of its derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-(4-
Nitrophenyl)piperidin-4-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). While comprehensive, peer-reviewed experimental spectra for

this specific compound are not readily available in the public domain, this guide will leverage

established spectroscopic principles and data from closely related analogs to provide a robust

and predictive characterization. This approach mirrors the real-world challenges faced by

researchers where direct reference data may be limited.

Molecular Structure and Key Features
The molecular structure of 1-(4-Nitrophenyl)piperidin-4-one (C₁₁H₁₂N₂O₃, M.W.: 220.22

g/mol ) is fundamental to interpreting its spectroscopic data.[2][3] Key structural features

include:
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A Piperidin-4-one Ring: A six-membered saturated heterocycle containing a nitrogen atom

and a ketone functional group.

A p-Substituted Nitrophenyl Group: An aromatic ring with a nitro group para to the point of

attachment to the piperidine nitrogen.

These features will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of 1-(4-Nitrophenyl)piperidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. Both ¹H and ¹³C NMR are essential for the characterization of 1-(4-
Nitrophenyl)piperidin-4-one.

¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons,

their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.20 d, J ≈ 9.0 Hz 2H Ar-H (ortho to NO₂)

~7.00 d, J ≈ 9.0 Hz 2H Ar-H (meta to NO₂)

~3.80 t, J ≈ 6.0 Hz 4H -N-CH₂-

~2.60 t, J ≈ 6.0 Hz 4H -C(=O)-CH₂-

Interpretation and Rationale:

Aromatic Protons: The para-substituted aromatic ring will exhibit a classic AA'BB' system.

The two protons ortho to the electron-withdrawing nitro group are expected to be significantly

deshielded, appearing as a doublet around 8.20 ppm. The two protons meta to the nitro
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group (and ortho to the piperidine nitrogen) will be more shielded, appearing as a doublet

around 7.00 ppm.

Piperidine Protons: The piperidine ring protons are expected to show two distinct signals.

The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will be deshielded

by the nitrogen and the aromatic ring, appearing as a triplet around 3.80 ppm. The four

protons on the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be deshielded by

the carbonyl group and are expected as a triplet around 2.60 ppm. The triplet multiplicity

arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of different types of carbon

atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~207.0 C=O

~152.0 Ar-C-N

~142.0 Ar-C-NO₂

~125.0 Ar-CH (ortho to NO₂)

~115.0 Ar-CH (meta to NO₂)

~48.0 -N-CH₂-

~40.0 -C(=O)-CH₂-

Interpretation and Rationale:

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield

chemical shift, typically appearing around 207.0 ppm.

Aromatic Carbons: The aromatic region will show four signals due to the symmetry of the p-

substituted ring. The carbon attached to the nitrogen (Ar-C-N) is expected around 152.0
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ppm, while the carbon bearing the nitro group (Ar-C-NO₂) will be around 142.0 ppm. The two

types of protonated aromatic carbons will appear at approximately 125.0 ppm (ortho to NO₂)

and 115.0 ppm (meta to NO₂).

Piperidine Carbons: The two types of aliphatic carbons in the piperidine ring will be found in

the upfield region. The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 48.0

ppm, and the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be around 40.0 ppm.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 10-20 mg of 1-(4-Nitrophenyl)piperidin-4-one
in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2

seconds.

Set the spectral width to cover the range of 0-10 ppm.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0-220 ppm.

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024

or more) to obtain a good spectrum for the quaternary carbons.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase
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and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00

ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1720 Strong C=O stretch (ketone)

~1590, ~1490 Strong Aromatic C=C stretch

~1520, ~1340 Strong
Asymmetric and symmetric

NO₂ stretch

~1250 Strong C-N stretch (aromatic amine)

~850 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Interpretation and Rationale:

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is highly characteristic of a

saturated six-membered ring ketone.

NO₂ Stretches: The presence of the nitro group will be confirmed by two strong absorption

bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

Aromatic Features: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹,

C=C stretching bands around 1590 and 1490 cm⁻¹, and a strong out-of-plane C-H bending

vibration around 850 cm⁻¹ characteristic of para-disubstitution.
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Aliphatic and Amine Stretches: The C-H stretching of the piperidine ring will appear in the

2950-2850 cm⁻¹ region. The C-N stretching of the tertiary aromatic amine will be observed

as a strong band around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet):

Sample Preparation: Mix a small amount (~1-2 mg) of 1-(4-Nitrophenyl)piperidin-4-one
with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Background Correction: Acquire a background spectrum of the empty sample compartment

and subtract it from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Relative Intensity Proposed Fragment

220 High [M]⁺˙ (Molecular Ion)

192 Medium [M - CO]⁺˙

176 Medium [M - NO₂]⁺

120 High [C₆H₄NO₂]⁺

100 Medium [M - C₆H₄NO₂]⁺

Interpretation and Rationale:
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Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 220, corresponding to the

molecular weight of the compound. Its observation is crucial for confirming the molecular

formula.

Key Fragmentations:

Loss of carbon monoxide (CO) from the piperidone ring is a common fragmentation

pathway for such ketones, leading to a fragment at m/z 192.

Loss of the nitro group (NO₂) would result in a fragment at m/z 176.

Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen is

expected to be a major fragmentation pathway, leading to the highly stable p-nitrophenyl

cation at m/z 120.

The complementary fragment corresponding to the piperidone radical cation would be

observed at m/z 100.
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Figure 2: Proposed mass spectral fragmentation pathway for 1-(4-Nitrophenyl)piperidin-4-
one.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways consistent with the observed spectrum and the known stability of

ions and neutral losses.

Conclusion
This technical guide has provided a detailed, predictive analysis of the spectroscopic data for

1-(4-Nitrophenyl)piperidin-4-one. By integrating fundamental principles of NMR, IR, and

Mass Spectrometry with data from analogous structures, a comprehensive spectroscopic

profile has been constructed. This guide serves as a valuable resource for researchers in the

synthesis, identification, and characterization of this important chemical entity and its

derivatives, particularly in scenarios where direct experimental reference data is unavailable.

The provided experimental protocols offer a standardized approach to acquiring high-quality

spectroscopic data for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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